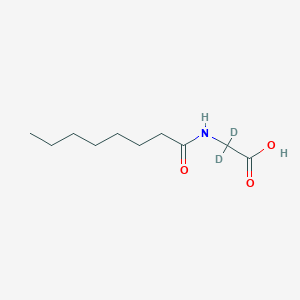

n-Octanoylglycine-2,2-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

203.27 g/mol |

IUPAC Name |

2,2-dideuterio-2-(octanoylamino)acetic acid |

InChI |

InChI=1S/C10H19NO3/c1-2-3-4-5-6-7-9(12)11-8-10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14)/i8D2 |

InChI Key |

SAVLIIGUQOSOEP-MGVXTIMCSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)NC(=O)CCCCCCC |

Canonical SMILES |

CCCCCCCC(=O)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to n-Octanoylglycine-2,2-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Octanoylglycine-2,2-d2 is the deuterated isotopic analog of N-Octanoylglycine, an endogenous N-acyl amino acid. This stable isotope-labeled compound serves as an invaluable tool in biomedical research, primarily as an internal standard for the accurate quantification of its non-deuterated counterpart in complex biological matrices using mass spectrometry. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis methodology, an experimental protocol for its application in bioanalysis, and an exploration of the biological signaling pathways of its endogenous analog.

Physicochemical Properties

A summary of the key quantitative data for this compound and its non-deuterated form, N-Octanoylglycine (also known as Capryloyl Glycine), is presented in Table 1. This data is essential for the accurate preparation of standards and for understanding the behavior of the molecule in various experimental settings.

Table 1: Physicochemical Properties of this compound and N-Octanoylglycine

| Property | This compound | N-Octanoylglycine (Capryloyl Glycine) |

| CAS Number | 1219805-51-2[1] | 14246-53-8[2] |

| Molecular Formula | C₁₀H₁₇D₂NO₃[3] | C₁₀H₁₉NO₃[2] |

| Molecular Weight | 203.28 g/mol [3] | 201.26 g/mol [2][4] |

| Monoisotopic Mass | 203.149 g/mol [1] | 201.13649347 Da[4] |

| Melting Point | Data not available | 102-103 °C[2][5] |

| Boiling Point | Data not available | 403.9 ± 28.0 °C (Predicted)[2][5] |

| Solubility | Data not available | DMSO (Slightly), Methanol (Slightly)[2] |

| Water Solubility | Data not available | 1.557 g/L at 20°C[2] |

| pKa | Data not available | 3.62 ± 0.10 (Predicted)[2] |

| LogP | Data not available | 2.052 at 22°C[2] |

| Form | Neat[3] | Solid, White to Off-White Crystalline Powder[2][5] |

| Purity | ≥98 atom % D, min 98% Chemical Purity[1] | ≥98.0% (HPLC) |

Synthesis of this compound

The synthesis of this compound involves the acylation of glycine-2,2-d2 with octanoyl chloride. Glycine-2,2-d2 can be prepared through a hydrogen-deuterium exchange reaction with glycine in D₂O under basic conditions.

Materials

-

Glycine

-

Deuterium oxide (D₂O)

-

Sodium deuteroxide (NaOD)

-

Octanoyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Experimental Protocol

Step 1: Synthesis of Glycine-2,2-d2

-

Dissolve glycine in D₂O.

-

Add a catalytic amount of NaOD to facilitate the hydrogen-deuterium exchange at the α-carbon.

-

Heat the reaction mixture under reflux for 24-48 hours.

-

Monitor the deuterium incorporation by ¹H NMR spectroscopy by observing the disappearance of the singlet at ~3.7 ppm corresponding to the α-protons.

-

Neutralize the reaction mixture with DCl in D₂O.

-

Remove the solvent under reduced pressure to obtain glycine-2,2-d2.

Step 2: Synthesis of this compound

-

Suspend glycine-2,2-d2 in anhydrous DCM.

-

Add triethylamine (2.2 equivalents) to the suspension and stir until the glycine-2,2-d2 dissolves.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add octanoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

Synthesis Workflow Diagram

References

An In-Depth Technical Guide to n-Octanoylglycine-2,2-d2: Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Octanoylglycine-2,2-d2 is a deuterated form of N-Octanoylglycine (C8:0), a naturally occurring N-acyl amino acid. N-acyl amino acids are a class of lipid signaling molecules that are gaining increasing attention for their diverse biological activities and therapeutic potential. The introduction of deuterium at the 2,2-position of the glycine moiety provides a valuable tool for researchers, particularly in metabolic stability studies, pharmacokinetic analysis, and as an internal standard for mass spectrometry-based quantification of endogenous N-Octanoylglycine. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound and its non-deuterated analog, with a focus on experimental details and data.

Core Chemical Properties

This compound is an isotopically labeled research compound.[1][2][3] Its fundamental chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₇D₂NO₃ | [2] |

| Molecular Weight | 203.28 g/mol | [2] |

| CAS Number | 1219805-51-2 | [3] |

| Appearance | Solid | [4] |

| Synonyms | N-(1-Oxooctyl)glycine-2,2-d2, Capryloylglycine-d2 | [2] |

| SMILES | CCCCCCCC(=O)NC([2H])([2H])C(=O)O | [2] |

| InChI Key | SAVLIIGUQOSOEP-MGVXTIMCSA-N | [2] |

Synthesis and Characterization

General Synthetic Approach

A plausible synthetic route for this compound involves a two-step process:

-

Synthesis of Glycine-2,2-d2: The deuterated glycine precursor can be synthesized through various methods, including the reaction of paraformaldehyde with acetamide and carbon monoxide in the presence of a cobalt-containing catalyst under a deuterium atmosphere.[7]

-

N-acylation of Glycine-2,2-d2: The deuterated glycine is then acylated using octanoyl chloride or octanoic anhydride. A general "green" method involves the reaction of the amino acid with the corresponding acylating agent in an aqueous medium.[5]

Experimental Protocol: General Green Synthesis of N-Acyl Glycines[5]

This protocol describes the synthesis of N-substituted glycine derivatives and can be adapted for the synthesis of this compound by using glycine-2,2-d2 as the starting material.

Materials:

-

Glycine-2,2-d2

-

Octanoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water (H₂O)

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Rotary evaporator

Procedure:

-

Dissolve a specific molar amount of Glycine-2,2-d2 in cold water in a flask placed in an ice bath.

-

Slowly add a solution of sodium hydroxide to the flask while stirring to maintain a basic pH.

-

Add an equimolar amount of octanoyl chloride dropwise to the stirring solution. The temperature should be kept low to control the reaction.

-

Continue stirring the reaction mixture for several hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the solution with hydrochloric acid to a pH of approximately 2.

-

The this compound product will precipitate out of the solution.

-

Collect the precipitate by filtration and wash it with cold water.

-

The crude product can be further purified by recrystallization.

-

The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[5]

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound is presumed to be similar to its non-deuterated analog, N-Octanoylglycine. N-acyl amino acids are recognized as a class of endogenous signaling lipids with a range of biological functions.

Interaction with Fatty Acid Amide Hydrolase (FAAH)

One of the primary molecular targets of N-acyl amino acids is Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[8][9][10] N-arachidonoyl-glycine, a structurally related compound, has been shown to be a potent inhibitor of FAAH.[9] Inhibition of FAAH leads to an increase in the levels of its substrates, thereby potentiating their signaling effects.

Experimental Protocol: FAAH Inhibition Assay

A common method to assess the inhibitory potential of compounds against FAAH is a fluorescence-based assay.

Principle:

This assay measures the hydrolysis of a fluorogenic FAAH substrate. In the presence of an inhibitor, the rate of substrate hydrolysis and subsequent fluorescence generation is reduced.

Materials:

-

Recombinant human FAAH

-

FAAH assay buffer

-

Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide)

-

Test compound (this compound)

-

Known FAAH inhibitor (positive control, e.g., URB597)

-

Solvent for compounds (e.g., DMSO)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a dilution series of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound dilutions, and the FAAH enzyme.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Diagram: FAAH Inhibition

Caption: Inhibition of FAAH by n-Octanoylglycine-d2.

Potential Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Some fatty acid derivatives are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. While direct evidence for N-Octanoylglycine binding to PPARs is limited, the structural similarity to other lipid ligands suggests this as a potential area of investigation.[11][12]

Experimental Protocol: PPARα Transactivation Assay[13]

A reporter gene assay is commonly used to screen for PPARα agonists.

Principle:

This assay utilizes cells co-transfected with a plasmid expressing the PPARα ligand-binding domain fused to a DNA-binding domain, and a reporter plasmid containing a promoter with PPAR response elements upstream of a reporter gene (e.g., luciferase). Activation of PPARα by a ligand leads to the expression of the reporter gene.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression plasmid for PPARα ligand-binding domain fusion protein

-

Reporter plasmid with PPAR response elements and luciferase gene

-

Transfection reagent

-

Test compound (this compound)

-

Known PPARα agonist (positive control, e.g., WY-14643)

-

Cell culture medium and reagents

-

Luciferase assay system

-

Luminometer

Procedure:

-

Co-transfect the cells with the PPARα expression plasmid and the reporter plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound and the positive control.

-

Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the fold activation of luciferase expression relative to the vehicle control.

-

Determine the EC₅₀ value by plotting the fold activation against the logarithm of the compound concentration.

Quantitative Data

Currently, there is a lack of specific quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ) in the public domain for the interaction of this compound with its potential biological targets. However, for the related class of FAAH inhibitors, IC₅₀ values can range from nanomolar to micromolar concentrations.[9][10] Toxicity studies on related N-substituted glycine derivatives have shown IC₅₀ values in the range of 127–344 μM in human foreskin fibroblast (HFF) cell lines.[5][13]

Conclusion

This compound is a valuable research tool for studying the metabolism and biological roles of N-Octanoylglycine. Its primary expected biological activity is the inhibition of FAAH, which would lead to the potentiation of endocannabinoid signaling. Further research is needed to fully elucidate its pharmacological profile, including its specific affinity for various molecular targets and its in vivo efficacy. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related N-acyl amino acids.

References

- 1. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells [ouci.dntb.gov.ua]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | 1219805-51-2 [amp.chemicalbook.com]

- 4. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]

- 8. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activity of FAAH-Inhibitor JZP327A in an Experimental Rat Model of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Mouse OCTN2 is directly regulated by peroxisome proliferator-activated receptor alpha (PPARalpha) via a PPRE located in the first intron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. trans-activation of PPARalpha and induction of PPARalpha target genes by perfluorooctane-based chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: N-Octanoylglycine-2,2-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Octanoylglycine-2,2-d2, a deuterated form of the lipoamino acid N-Octanoylglycine. This document details its chemical properties, and applications, particularly as an internal standard in analytical chemistry. Given the limited data on the deuterated form's biological activity, this guide also incorporates information on the non-deuterated parent compound, N-Octanoylglycine (also known as Capryloyl Glycine), to provide a more complete context regarding its biological significance and mechanisms of action.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound valuable for research applications, primarily in mass spectrometry-based assays. Below is a summary of its key properties, along with those of its non-deuterated counterpart for comparison.

| Property | This compound | N-Octanoylglycine |

| CAS Number | 1219805-51-2[1][2][3] | 14246-53-8[1][4] |

| Molecular Formula | C₁₀H₁₇D₂NO₃[2] | C₁₀H₁₉NO₃[4] |

| Molecular Weight | 203.28 g/mol [2] | 201.26 g/mol [4] |

| Chemical Structure | [2H]C([2H])(NC(=O)CCCCCCC)C(=O)O[1][2] | C(O)(=O)CNC(=O)CCCCCCC[4] |

| Synonyms | Glycine-2,2-d2, N-(1-oxooctyl)- | Caprylylglycine, N-Capryloylglycine[4] |

| Appearance | Solid[4] | White to Off-White Solid[4] |

| Melting Point | Not available | 102-103 °C[4] |

| Water Solubility | Not available | 1.557 g/L at 20°C[4] |

Applications in Research and Development

The primary application of this compound is as an internal standard for the quantification of N-Octanoylglycine in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS). The stable isotope label ensures that the deuterated compound has nearly identical chemical and physical properties to the endogenous analyte, but with a distinct mass, allowing for accurate and precise quantification.

The non-deuterated form, N-Octanoylglycine, is an acyl glycine. While acyl glycines are typically minor metabolites of fatty acids, their levels can be indicative of certain metabolic disorders. Specifically, elevated excretion of certain acyl glycines can be a diagnostic marker for inborn errors of metabolism, particularly those related to mitochondrial fatty acid β-oxidation. N-Octanoylglycine is also used in cosmetics for its purported antibacterial properties and in products aimed at treating skin conditions like seborrheic dermatitis and acne.[4]

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary to the laboratories developing them, a general workflow for its use as an internal standard in a quantitative LC-MS/MS analysis is outlined below.

Workflow for Quantification of N-Octanoylglycine in Biological Samples

Caption: General workflow for quantitative analysis using an internal standard.

Methodology:

-

Sample Preparation: A known amount of this compound is added to the biological sample. Proteins are then precipitated (e.g., with acetonitrile), and the supernatant containing the analyte and internal standard is extracted. The solvent is evaporated, and the residue is reconstituted in a mobile phase-compatible solvent.

-

LC-MS/MS Analysis: The reconstituted sample is injected into an LC system for chromatographic separation, followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-daughter ion transitions for both N-Octanoylglycine and this compound are monitored.

-

Data Analysis: The peak areas of the analyte and the internal standard are integrated. A standard curve is generated using known concentrations of the analyte, and the concentration in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Signaling Pathways and Biological Role

N-Octanoylglycine is formed through the action of glycine N-acyltransferase. This enzyme catalyzes the conjugation of acyl-CoA molecules with glycine. This process is a detoxification pathway that helps to mitigate the accumulation of potentially toxic acyl-CoA species, particularly when fatty acid metabolism is impaired.

Caption: Enzymatic synthesis of N-Octanoylglycine.

The accumulation of acyl-CoAs can have several detrimental effects, including the inhibition of key metabolic enzymes and the depletion of free coenzyme A (CoA). By converting acyl-CoAs to acyl glycines, the cell can excrete these molecules, thereby maintaining metabolic homeostasis.

Conclusion

This compound is an essential tool for the accurate quantification of its non-deuterated counterpart in biological matrices. Understanding the biological role of N-Octanoylglycine as a metabolite in fatty acid metabolism provides the context for its clinical and research significance. This guide serves as a foundational resource for professionals engaged in metabolic research and drug development, highlighting the utility of stable isotope-labeled internal standards in quantitative bioanalysis.

References

An In-depth Technical Guide to n-Octanoylglycine-2,2-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-Octanoylglycine-2,2-d2, a deuterated form of the N-acylglycine, n-Octanoylglycine. This document details its molecular weight, chemical properties, and relevant biological context, making it an essential resource for professionals in research and drug development.

Core Concepts and Molecular Profile

n-Octanoylglycine is an N-acylglycine, a class of molecules that are typically minor metabolites of fatty acids. The excretion of specific acylglycines can be elevated in certain inborn errors of metabolism, making their detection and quantification crucial for diagnosing disorders related to mitochondrial fatty acid beta-oxidation. This compound is a stable, isotopically labeled version of n-Octanoylglycine, where two hydrogen atoms on the alpha-carbon of the glycine moiety are replaced with deuterium. This labeling makes it a valuable tool in metabolic studies, serving as an internal standard for mass spectrometry-based quantification of its non-labeled counterpart.

The molecular weight of this compound is derived from the molecular weight of n-Octanoylglycine by substituting two hydrogen atoms with two deuterium atoms.

-

Molecular Formula of n-Octanoylglycine: C₁₀H₁₉NO₃

-

Molecular Weight of n-Octanoylglycine: 201.26 g/mol [1]

-

Atomic Weight of Hydrogen (¹H): ~1.008 amu

The calculation is as follows:

Molecular Weight of this compound = Molecular Weight of n-Octanoylglycine - (2 × Atomic Weight of H) + (2 × Atomic Weight of D) = 201.26 - (2 × 1.008) + (2 × 2.014) = 201.26 - 2.016 + 4.028 = 203.272 g/mol

A reported molecular weight for this compound is 203.28 g/mol .[4]

Data Presentation

The following table summarizes the key quantitative data for n-Octanoylglycine and its deuterated analog.

| Property | n-Octanoylglycine | This compound |

| Molecular Formula | C₁₀H₁₉NO₃ | C₁₀H₁₇D₂NO₃ |

| Molecular Weight ( g/mol ) | 201.26[1] | 203.28[4] |

| CAS Number | 14246-53-8 | 1219805-51-2[4][5] |

Experimental Protocols

The biosynthesis of N-acylglycines, such as n-Octanoylglycine, is catalyzed by the enzyme glycine N-acyltransferase. This enzyme facilitates the conjugation of an acyl-CoA with glycine.

A general laboratory synthesis approach for N-substituted glycine derivatives involves the reaction of an alkyl amine with chloroacetic acid.[6] For the synthesis of n-Octanoylglycine, this would be adapted by using octanoyl chloride or an activated form of octanoic acid reacting with glycine.

Illustrative Synthetic Protocol:

-

Glycine is dissolved in an appropriate aqueous alkaline solution.

-

Octanoyl chloride is added dropwise to the glycine solution under vigorous stirring, while maintaining a basic pH and a controlled temperature.

-

The reaction mixture is stirred for a specified period to allow for the completion of the acylation reaction.

-

The solution is then acidified to precipitate the n-Octanoylglycine product.

-

The crude product is collected by filtration, washed, and can be further purified by recrystallization.

The synthesis of this compound would follow a similar procedure, utilizing glycine-2,2-d2 as the starting material.

Visualization of Biological Pathway

The biosynthesis of n-Octanoylglycine is a key metabolic pathway for the detoxification of fatty acids. The following diagram illustrates this enzymatic reaction.

Caption: Biosynthesis of n-Octanoylglycine from Octanoyl-CoA and Glycine.

References

- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]

- 2. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. This compound | 1219805-51-2 [amp.chemicalbook.com]

- 6. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of n-Octanoylglycine-2,2-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of n-Octanoylglycine-2,2-d2, an isotopically labeled derivative of the endogenous signaling molecule n-Octanoylglycine. This document details the chemical principles, experimental protocols, and analytical characterization of this compound, intended to support researchers in the fields of pharmacology, biochemistry, and drug development.

Introduction

n-Octanoylglycine belongs to the class of N-acyl amino acids, a family of lipid signaling molecules involved in various physiological processes. The deuterated isotopologue, this compound, serves as a valuable tool in metabolic studies, pharmacokinetic analyses, and as an internal standard for mass spectrometry-based quantification of the endogenous compound. Its synthesis involves a two-step process: the deuteration of glycine at the alpha-position, followed by the acylation of the resulting glycine-2,2-d2 with octanoyl chloride.

Synthesis of this compound

The synthesis of this compound is achieved through a robust two-step procedure. The first step focuses on the isotopic labeling of the glycine backbone, followed by the attachment of the octanoyl chain.

Step 1: Synthesis of Glycine-2,2-d2

The critical step in this synthesis is the efficient and selective deuteration of glycine at the α-carbon. Several methods have been reported for this transformation, with a common approach being hydrogen-deuterium exchange in a deuterated solvent under basic conditions.

Experimental Protocol: Deuteration of Glycine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve glycine (1.0 eq) in deuterium oxide (D₂O).

-

Catalyst Addition: Add a catalytic amount of a suitable base, such as sodium carbonate (Na₂CO₃) or a ruthenium-based catalyst (e.g., 5% Ru/C).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24-48 hours to facilitate the hydrogen-deuterium exchange at the α-position. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signal corresponding to the α-protons of glycine.

-

Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is then recrystallized from a mixture of D₂O and isopropanol to yield pure glycine-2,2-d2. Commercially available glycine-2,2-d2 typically has an isotopic purity of 98 atom % D.

Step 2: Acylation of Glycine-2,2-d2 (Schotten-Baumann Reaction)

The acylation of glycine-2,2-d2 with octanoyl chloride is accomplished via the Schotten-Baumann reaction, a well-established method for the synthesis of amides from amines and acid chlorides under aqueous alkaline conditions[1].

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a beaker, dissolve glycine-2,2-d2 (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (NaOH) and cool the mixture in an ice bath.

-

Addition of Acylating Agent: While vigorously stirring, slowly add octanoyl chloride (1.1 eq) dropwise to the cooled solution. Maintain the pH of the reaction mixture between 9 and 10 by the concurrent addition of 2 M NaOH solution.

-

Reaction Monitoring: The reaction is typically complete within 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

Upon completion, the reaction mixture is acidified to a pH of approximately 2 with concentrated hydrochloric acid (HCl). This protonates the carboxylate and causes the this compound to precipitate out of the solution.

-

The precipitate is collected by vacuum filtration and washed with cold water to remove inorganic salts.

-

To remove any unreacted octanoic acid, the crude product is washed with a non-polar organic solvent such as hexane or cyclohexane.

-

For further purification, the solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

-

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Materials | ||

| Glycine Molecular Weight | 75.07 g/mol | |

| Glycine-2,2-d2 Molecular Weight | 77.08 g/mol | |

| Octanoyl Chloride Molecular Weight | 162.66 g/mol | |

| Product | ||

| n-Octanoylglycine Molecular Weight | 201.26 g/mol | [2][3] |

| This compound Molecular Weight | 203.28 g/mol | [4] |

| Typical Isotopic Purity | >98 atom % D | |

| Expected Yield | >85% | Inferred from similar syntheses |

Analytical Characterization

The successful synthesis and purification of this compound can be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most definitive evidence for the successful deuteration is the absence of the singlet corresponding to the α-protons of the glycine moiety, which typically appears around 3.9 ppm in the spectrum of the non-deuterated compound. The other signals corresponding to the octanoyl chain should remain unchanged.

-

¹³C NMR: The spectrum of the deuterated compound will be very similar to that of the non-deuterated analogue. The α-carbon of the glycine moiety may show a slightly different chemical shift and a change in multiplicity due to the deuterium coupling.

Table of Expected ¹H NMR Chemical Shifts for n-Octanoylglycine (in CDCl₃)

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH₃ (octanoyl) | ~0.88 | t |

| (CH₂)₅ (octanoyl) | ~1.27 | m |

| CH₂-C=O (octanoyl) | ~2.25 | t |

| CH₂ (glycine) | ~3.95 | d |

| NH | ~6.5 | br s |

| COOH | ~11.5 | br s |

Note: In the spectrum of this compound, the signal at ~3.95 ppm will be absent.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product. The molecular ion peak for this compound should be observed at m/z = 204.15 (for [M+H]⁺), which is two mass units higher than the non-deuterated compound (m/z = 202.14 for [M+H]⁺).

Logical Workflow and Diagrams

The overall process for the synthesis and purification of this compound can be visualized as a sequential workflow.

Caption: Synthetic workflow for this compound.

The mechanism of the Schotten-Baumann reaction involves the nucleophilic attack of the deprotonated amino group of glycine on the electrophilic carbonyl carbon of octanoyl chloride.

Caption: Schotten-Baumann reaction mechanism.

Conclusion

The synthesis of this compound is a straightforward and efficient process that can be accomplished in a standard organic chemistry laboratory. The key steps involve the deuteration of glycine followed by a Schotten-Baumann acylation. Careful purification is necessary to obtain a high-purity product suitable for sensitive analytical applications. This guide provides the essential information for researchers to successfully synthesize and characterize this important research tool.

References

The Role of N-Octanoylglycine in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octanoylglycine is an N-acylglycine, a class of metabolites formed from the conjugation of a fatty acid with glycine.[1] Specifically, it is the product of the conjugation of octanoic acid, a medium-chain fatty acid (MCFA), with glycine.[1] While present at low levels under normal physiological conditions, N-octanoylglycine accumulates significantly in certain inborn errors of fatty acid metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[2][3] This accumulation has positioned N-octanoylglycine as a critical biomarker for the diagnosis and monitoring of this disorder. This technical guide provides an in-depth exploration of the role of N-octanoylglycine in fatty acid metabolism, its biochemical synthesis, its clinical significance, and the analytical methodologies used for its quantification.

Biochemical Synthesis and Metabolism

The primary pathway for the synthesis of N-octanoylglycine is the glycine conjugation pathway, which occurs within the mitochondria.[4][5] This pathway serves as a detoxification mechanism to eliminate excess acyl-CoA esters that can accumulate when fatty acid β-oxidation is impaired.[5]

The synthesis of N-octanoylglycine involves a two-step enzymatic reaction:

-

Activation of Octanoic Acid: Octanoic acid is first activated to its coenzyme A (CoA) thioester, octanoyl-CoA, by a mitochondrial medium-chain acyl-CoA synthetase. This reaction requires ATP for the formation of the high-energy thioester bond.[4]

-

Glycine Conjugation: The octanoyl moiety is then transferred from octanoyl-CoA to the amino group of glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT; EC 2.3.1.13).[6] The resulting products are N-octanoylglycine and free Coenzyme A.

The glycine conjugation pathway is crucial for maintaining a pool of free CoASH within the mitochondria, which is essential for numerous metabolic processes, including the Krebs cycle and fatty acid oxidation.[5]

Role in MCAD Deficiency

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive genetic disorder that impairs the first step of mitochondrial β-oxidation of medium-chain fatty acids (C6-C12). The deficiency of the MCAD enzyme leads to the accumulation of medium-chain acyl-CoA esters, including octanoyl-CoA.[7]

This accumulation of octanoyl-CoA drives the synthesis of N-octanoylglycine through the glycine conjugation pathway as the body attempts to detoxify and excrete the excess acyl groups.[8] Consequently, individuals with MCAD deficiency exhibit significantly elevated levels of N-octanoylglycine and other medium-chain acylglycines, such as N-hexanoylglycine, in their urine.[2][9]

Quantitative Data

The urinary excretion of N-octanoylglycine is a key diagnostic marker for MCAD deficiency. The following tables summarize available quantitative data.

| Analyte | Reference Range (mg/g Creatinine) |

| n-Octanoylglycine | ≤2.00 |

| n-Hexanoylglycine | ≤2.00 |

| Isovalerylglycine | ≤8.00 |

| n-Butyrylglycine | ≤2.50 |

| Isobutyrylglycine | ≤3.00 |

| n-Propionylglycine | ≤2.25 |

| n-Acetylglycine | ≤3.50 |

Table 1: Urinary Acylglycine Reference Ranges for a general population. Data from Mayo Clinic Laboratories.[3]

| Treatment Period | Hexanoylglycine (mmol/mol creatinine) | Octanoylglycine (mmol/mol creatinine) | Hexanoylcarnitine (mmol/mol creatinine) | Octanoylcarnitine (mmol/mol creatinine) |

| No Treatment | 10.9 ± 5.3 | 2.8 ± 1.5 | 0.1 ± 0.1 | 0.1 ± 0.1 |

| Glycine | 11.2 ± 5.8 | 2.9 ± 1.6 | 0.1 ± 0.1 | 0.1 ± 0.1 |

| L-Carnitine | 4.4 ± 2.6 | 1.1 ± 0.7 | 0.6 ± 0.3 | 0.3 ± 0.2 |

| Glycine + L-Carnitine | 4.8 ± 3.1 | 1.2 ± 0.8 | 0.7 ± 0.4 | 0.4 ± 0.3 |

Table 2: Excretion of Acylglycines and Acylcarnitines in Five Patients with MCAD Deficiency Under Different Treatment Regimens (Mean ± SD). Adapted from Rinaldo et al. (1993).[8]

Experimental Protocols

The quantification of N-octanoylglycine and other acylglycines is typically performed using mass spectrometry-based methods, which offer high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method involves the extraction of acylglycines from urine, followed by chemical derivatization to increase their volatility for analysis by GC-MS. Stable isotope-labeled internal standards are used for accurate quantification.[2][10]

Methodology:

-

Sample Preparation: A urine sample is acidified, and internal standards (e.g., deuterated N-octanoylglycine) are added.

-

Extraction: The acylglycines are extracted from the aqueous urine matrix into an organic solvent, such as ethyl acetate.[11]

-

Derivatization: The carboxylic acid group of the acylglycines is derivatized to form a more volatile ester. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which creates trimethylsilyl (TMS) esters.[11]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the acylglycine derivatives are separated based on their boiling points and interaction with the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and detected. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.[10]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Principle: This method offers higher throughput and sensitivity compared to GC-MS and often requires less sample preparation. It involves the separation of acylglycines by UPLC followed by detection using a tandem mass spectrometer.[12][13]

Methodology:

-

Sample Preparation: Urine samples are typically diluted and mixed with an internal standard solution containing stable isotope-labeled acylglycines.[13]

-

UPLC Separation: The prepared sample is injected into the UPLC system. The acylglycines are separated on a reverse-phase column using a gradient of aqueous and organic mobile phases.

-

MS/MS Detection: The separated analytes are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acylglycine and its internal standard are monitored for highly selective and sensitive quantification.[13]

Signaling Pathways and Logical Relationships

While N-octanoylglycine is primarily considered a detoxification product, other N-acyl amino acids have been shown to possess signaling properties. For instance, N-arachidonoyl glycine (NAGly) has been investigated for its potential interaction with G protein-coupled receptors (GPCRs), such as GPR18.[13][14] Although the direct signaling role of N-octanoylglycine is not yet well-established, its structural similarity to other bioactive N-acyl amino acids suggests a potential for such functions that warrants further investigation.

Therapeutic Strategies

The primary management of MCAD deficiency involves avoiding fasting to prevent the mobilization of fatty acids and the accumulation of toxic intermediates.[7] However, therapeutic strategies aimed at modulating the glycine conjugation pathway have also been considered.

-

Glycine Supplementation: The rationale for glycine supplementation is to enhance the capacity of the glycine conjugation pathway to detoxify and excrete the accumulating acyl-CoA species. However, studies have shown that oral glycine supplementation in MCAD-deficient patients does not significantly increase the excretion of acylglycines.[8]

-

L-Carnitine Supplementation: L-carnitine is often used in fatty acid oxidation disorders to facilitate the excretion of acyl groups as acylcarnitines and to replenish free carnitine stores. In MCAD deficiency, L-carnitine supplementation has been shown to increase acylcarnitine excretion but concurrently decrease acylglycine excretion, suggesting a potential inhibition of the glycine conjugation pathway.[8] The long-term benefit of L-carnitine supplementation in MCAD deficiency remains a subject of debate.[7]

Conclusion

N-Octanoylglycine is a key metabolite in the pathophysiology of MCAD deficiency and serves as an indispensable biomarker for its diagnosis. Its formation via the glycine conjugation pathway represents a crucial, albeit sometimes overwhelmed, detoxification mechanism for the clearance of toxic medium-chain acyl-CoA esters. While current therapeutic interventions targeting this pathway have shown limited efficacy, a deeper understanding of the regulation of glycine N-acyltransferase and the potential signaling roles of N-octanoylglycine may open new avenues for the development of novel therapeutic strategies for MCAD deficiency and other fatty acid oxidation disorders. Further research is warranted to elucidate the potential cellular toxicity of N-octanoylglycine and its direct impact on mitochondrial function.

References

- 1. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acylglycines, Quantitative, Random, Urine - Mayo Clinic Laboratories | Genetics and Genomics [genetics.testcatalog.org]

- 4. MCAD [gmdi.org]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 7. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Effect of treatment with glycine and L-carnitine in medium-chain acyl-coenzyme A dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. erndim.org [erndim.org]

- 12. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. research.rug.nl [research.rug.nl]

n-Octanoylglycine-2,2-d2: A Stable Isotope Labeled Standard for Accurate Quantification in Biomedical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

n-Octanoylglycine is a naturally occurring N-acylglycine, a class of metabolites formed from the conjugation of a fatty acid (octanoic acid in this case) and glycine. These molecules play a crucial role in the detoxification of fatty acid metabolism intermediates. Elevated levels of specific acylglycines in biological fluids, such as urine, are important biomarkers for the diagnosis and monitoring of inborn errors of metabolism, particularly fatty acid β-oxidation disorders. Accurate and precise quantification of n-Octanoylglycine is therefore essential for clinical diagnostics and research in metabolic diseases.

Stable isotope dilution analysis using mass spectrometry is the gold standard for quantitative bioanalysis due to its high specificity and accuracy. n-Octanoylglycine-2,2-d2 is a stable isotope-labeled internal standard designed for this purpose. By incorporating two deuterium atoms on the glycine backbone, it is chemically identical to the endogenous analyte but mass-shifted, allowing for precise quantification by correcting for matrix effects and variations during sample preparation and analysis. This technical guide provides a comprehensive overview of this compound, including its synthesis, analytical methodologies, and applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| Chemical Name | N-(1-oxooctyl)glycine-2,2-d2 |

| Synonyms | Capryloylglycine-d2, N-Octanoylglycine-d2 |

| CAS Number | 1219805-51-2 |

| Molecular Formula | C₁₀H₁₇D₂NO₃[1] |

| Molecular Weight | 203.28 g/mol [1] |

| Isotopic Enrichment | Typically ≥98% |

| Appearance | White to off-white solid |

Synthesis of this compound

A common and environmentally friendly approach to synthesizing N-acyl glycines involves the reaction of an amino acid with an acyl chloride.[2] The synthesis of this compound can be adapted from this general principle.

Reaction Scheme:

References

Unlocking Molecular Dynamics: An In-depth Technical Guide to Deuterium Labeling in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical techniques, deuterium labeling coupled with mass spectrometry stands out as a powerful strategy for elucidating molecular structure, dynamics, and metabolic fate. The substitution of hydrogen with its heavier, stable isotope, deuterium, provides a subtle yet discernible mass shift that, when analyzed by mass spectrometry, offers a window into a molecule's behavior in complex biological systems. This in-depth technical guide explores the core principles of deuterium labeling and its applications in quantitative proteomics, pharmacokinetic analysis, and metabolic studies, providing detailed experimental protocols and data interpretation strategies for researchers in drug discovery and development.

Core Principles of Deuterium Labeling

Deuterium (²H or D) possesses twice the mass of protium (¹H), the most common hydrogen isotope. This mass difference is the cornerstone of deuterium labeling techniques. When a deuterium-labeled molecule is analyzed by mass spectrometry, its mass-to-charge ratio (m/z) will be higher than its unlabeled counterpart, allowing for its differentiation and quantification.

The primary methods for introducing deuterium into molecules include:

-

Chemical Synthesis: Deuterium atoms are incorporated into a molecule at specific positions through synthetic organic chemistry. This "bottom-up" approach offers precise control over the location and number of deuterium labels.

-

Hydrogen-Deuterium Exchange (HDX): Labile hydrogens in a molecule, such as those in amide, hydroxyl, or sulfhydryl groups, can exchange with deuterium from a deuterated solvent (e.g., D₂O). The rate and extent of this exchange are highly dependent on the local chemical environment and solvent accessibility, providing valuable structural information.[1][2]

-

Metabolic Labeling: Organisms or cells are cultured in media containing a deuterium source, such as deuterated water (D₂O) or deuterated amino acids.[3][4][5][6] As new molecules are synthesized, deuterium is incorporated, providing a global view of metabolic turnover.[3][4][5][6]

Applications in Drug Discovery and Development

Deuterium labeling has become an indispensable tool across various stages of the drug development pipeline:

-

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and other quantitative proteomics techniques utilize deuterium-labeled amino acids to compare protein abundance between different cell populations.[] This allows for the identification of proteins whose expression levels change in response to drug treatment or disease state.

-

Pharmacokinetic (ADME) Studies: Deuterium-labeled drug candidates are used as internal standards in quantitative mass spectrometry assays to accurately measure drug concentrations in biological matrices.[8] This is crucial for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The use of deuterium labeling can also intentionally slow down metabolism at specific sites (the "deuterium isotope effect"), potentially improving a drug's pharmacokinetic properties.

-

Metabolic Pathway and Flux Analysis: By tracing the incorporation of deuterium from labeled precursors into downstream metabolites, researchers can map metabolic pathways and quantify the rate of metabolic reactions (flux).[2][9][10][11] This is particularly valuable for understanding the mechanism of action of drugs that target metabolic pathways.

-

Protein Conformation and Dynamics: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing protein conformation and dynamics in solution.[1][8][12][13] By measuring the rate of deuterium exchange at different regions of a protein, it is possible to identify ligand binding sites, allosteric effects, and conformational changes associated with protein function.[1][8][12][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to deuterium labeling in mass spectrometry.

Table 1: Isotope Effects on Chromatographic Retention Time

| Compound Class | Labeling Method | Chromatographic Method | Observed Retention Time Shift (Heavy vs. Light) | Reference |

| Peptides | Dimethyl labeling (deuterated formaldehyde) | Reversed-Phase Liquid Chromatography (RPLC) | Deuterated peptides elute earlier | [14] |

| Peptides | Dimethyl labeling (deuterated formaldehyde) | Capillary Zone Electrophoresis (CZE) | Negligible shift | [14] |

| Reactive Aldehydes | Derivatization with d₃-2,4-dinitrophenylhydrazine | Reversed-Phase Liquid Chromatography (RPLC) | Significant retention time shift | [15] |

| Reactive Aldehydes | Derivatization with ¹³C₆- or ¹⁵N₂-2,4-dinitrophenylhydrazine | Reversed-Phase Liquid Chromatography (RPLC) | No significant retention time shift | [15] |

Table 2: Deuterium Incorporation in Metabolic Labeling (D₂O in Cell Culture)

| Amino Acid | Number of Deuterium Atoms Incorporated (Median) | Reference |

| Alanine | 3.5 | [3] |

| Aspartate | 2.1 | [3] |

| Glutamate | 2.9 | [3] |

| Glycine | 1.8 | [3] |

| Proline | 4.2 | [3] |

| Serine | 2.0 | [3] |

Note: The number of incorporated deuterium atoms can vary between cell lines and culture conditions.

Experimental Protocols

Protocol 1: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Protein-Ligand Interaction Analysis

This protocol outlines a typical bottom-up HDX-MS experiment to map the binding site of a small molecule ligand on a target protein.

1. Sample Preparation:

-

Prepare a stock solution of the target protein in a non-deuterated aqueous buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5).

-

Prepare a stock solution of the small molecule ligand in a compatible solvent (e.g., DMSO).

-

Prepare the deuterated labeling buffer by lyophilizing the non-deuterated buffer and reconstituting it in 99.9% D₂O.

-

Prepare the quench buffer (e.g., 0.5 M TCEP, 4 M Guanidine-HCl, pH 2.5).

2. On-Exchange Reaction:

-

For the apo (unbound) state, mix the protein solution with the deuterated labeling buffer at a 1:9 ratio (v/v).

-

For the holo (ligand-bound) state, pre-incubate the protein with a molar excess of the ligand before adding the deuterated labeling buffer.

-

Incubate the reactions at a controlled temperature (e.g., 25 °C) for various time points (e.g., 10s, 1min, 10min, 1h).

3. Quenching and Digestion:

-

At each time point, quench the exchange reaction by adding an equal volume of ice-cold quench buffer. This rapidly lowers the pH and temperature to minimize back-exchange.[12][16]

-

Immediately inject the quenched sample onto an online pepsin column for digestion at a low temperature (e.g., 4 °C).

4. LC-MS/MS Analysis:

-

Separate the resulting peptides using a reversed-phase analytical column with a fast gradient.

-

Analyze the eluting peptides using a high-resolution mass spectrometer in MS1 mode to measure the mass of the deuterated peptides.

-

Perform MS/MS on a separate, non-deuterated sample to identify the peptide sequences.

5. Data Analysis:

-

Calculate the centroid mass of the isotopic envelope for each peptide at each time point.

-

Subtract the mass of the non-deuterated peptide to determine the amount of deuterium uptake.

-

Compare the deuterium uptake between the apo and holo states. Regions of the protein that show reduced deuterium uptake in the presence of the ligand are indicative of the binding site or areas of conformational change.

Protocol 2: Protein Turnover Analysis using D₂O Metabolic Labeling

This protocol describes a method for measuring protein turnover rates in cultured cells using D₂O labeling.

1. Cell Culture and Labeling:

-

Culture cells in their standard growth medium.

-

To initiate labeling, replace the standard medium with a medium containing a known percentage of D₂O (e.g., 4-8%).[6]

-

Harvest cells at various time points (e.g., 0, 6, 12, 24, 48 hours) after the introduction of the D₂O-containing medium.

2. Protein Extraction and Digestion:

-

Lyse the cells and extract the total protein.

-

Quantify the protein concentration.

-

Digest the proteins into peptides using a suitable protease (e.g., trypsin).

3. LC-MS/MS Analysis:

-

Analyze the peptide mixture by LC-MS/MS.

-

Acquire data in a data-dependent manner, collecting both MS1 scans for quantification and MS2 scans for peptide identification.

4. Data Analysis:

-

Identify peptides and proteins using a protein database search algorithm.

-

For each identified peptide, extract the isotopic distribution from the MS1 scans at each time point.

-

Calculate the rate of deuterium incorporation for each peptide by fitting the data to an exponential rise to maximum equation.

-

The calculated rate constant corresponds to the protein turnover rate.

Visualizations

Caption: Workflow for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

Caption: Workflow for Protein Turnover Analysis using D₂O Metabolic Labeling.

Caption: Logical Relationship in Quantitative Proteomics using Deuterium Labeling.

References

- 1. hdxms.net [hdxms.net]

- 2. Metabolic Fluxomics with Heavy Water Labeling [escholarship.org]

- 3. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein turnover [utmb.edu]

- 5. researchgate.net [researchgate.net]

- 6. Protein turnover models for LC-MS data of heavy water metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]

An In-depth Technical Guide to n-Octanoylglycine-2,2-d2 for Researchers and Drug Development Professionals

Introduction: n-Octanoylglycine, an N-acyl amino acid, is a metabolite of medium-chain fatty acids. Its presence and concentration in biological fluids can be indicative of certain metabolic processes and inborn errors of metabolism, particularly those related to mitochondrial fatty acid beta-oxidation. The isotopically labeled n-Octanoylglycine-2,2-d2 serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart in complex biological matrices using mass spectrometry-based techniques. This guide provides a comprehensive overview of this compound, including its suppliers, pricing, a detailed experimental protocol for its use, and relevant biological pathways.

Supplier and Pricing Information

For researchers planning to utilize this compound, several suppliers offer this stable isotope-labeled compound. The pricing can vary based on the quantity and purity. Below is a summary of available suppliers and their current pricing.

| Supplier | Product Code | Quantity | Price (USD) | Availability |

| CDN Isotopes | D-7267 | 0.01 g | $227.00 | In Stock[1] |

| 0.05 g | $716.00 | In Stock[1] | ||

| LGC Standards | CDN-D-7267 | 0.01 g | Login required | In stock[2] |

| Fisher Scientific | 30318708 | 0.05 g | Inquiry required | - |

| CymitQuimica | - | - | Inquiry required | -[3] |

| Shaanxi Dideu Medichem Co. Ltd | - | - | Inquiry required | -[4] |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date information.

Biological Significance and Synthesis Pathway

n-Octanoylglycine is an acylglycine, a class of metabolites formed from the conjugation of a fatty acid with glycine.[5] This conjugation is a detoxification pathway that facilitates the excretion of excess fatty acids. The synthesis is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT), which is primarily found in the mitochondria of the liver and kidneys.[6][7] The enzymatic reaction involves the transfer of an acyl group from an acyl-CoA molecule to glycine, forming N-acylglycine and releasing Coenzyme A.[6][8][9]

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Buy this compound Industrial Grade from Shaanxi Dideu Medichem Co. Ltd - ECHEMI [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 7. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. elearning.uniroma1.it [elearning.uniroma1.it]

Methodological & Application

Application Note: Quantitative Analysis of n-Octanoylglycine-2,2-d2 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Octanoylglycine is an acylglycine metabolite formed through the conjugation of octanoic acid and glycine. This process is a key step in the glycine conjugation pathway, a phase II detoxification system primarily in the liver, catalyzed by glycine N-acyltransferase. This pathway is crucial for the elimination of excess acyl-CoAs that can be metabolically toxic at high concentrations. The analysis of acylglycines is an important biochemical tool for diagnosing inherited metabolic disorders, particularly those related to mitochondrial fatty acid β-oxidation. n-Octanoylglycine-2,2-d2 is a stable isotope-labeled internal standard used for the accurate quantification of n-octanoylglycine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.

This application note provides a detailed protocol for the development and validation of a robust LC-MS/MS method for the quantification of n-Octanoylglycine using this compound as an internal standard in human plasma.

Signaling Pathway

The formation of n-Octanoylglycine is a part of the broader glycine conjugation pathway, which plays a significant role in the metabolism and detoxification of various endogenous and exogenous compounds.[1][2] Medium-chain fatty acids, such as octanoic acid, are activated to their corresponding acyl-CoA thioesters. Glycine N-acyltransferase (GLYAT) then catalyzes the transfer of the octanoyl group from octanoyl-CoA to glycine, forming n-Octanoylglycine, which is subsequently excreted.[1][2][3]

Figure 1: Glycine Conjugation Pathway for n-Octanoylglycine Formation.

Experimental Protocols

Materials and Reagents

-

n-Octanoylglycine (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2EDTA)

Sample Preparation: Protein Precipitation

-

Thaw human plasma samples and standards on ice.

-

To 100 µL of plasma, add 20 µL of internal standard working solution (this compound in 50% methanol).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Development Workflow

The development of a robust LC-MS/MS method involves several key steps to ensure selectivity, sensitivity, and reproducibility.

Figure 2: LC-MS/MS Method Development Workflow.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B in 3 min, hold for 1 min, re-equilibrate |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are proposed for the underivatized forms of n-Octanoylglycine and its deuterated internal standard. The precursor ion corresponds to the [M+H]+ adduct. The product ions are characteristic fragments resulting from collision-induced dissociation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| n-Octanoylglycine | 202.1 | 76.1 | 50 | 15 |

| n-Octanoylglycine (Qualifier) | 202.1 | 128.1 | 50 | 12 |

| This compound | 204.1 | 78.1 | 50 | 15 |

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a 1/x weighting factor was applied.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.18 |

| 500 | 5.95 |

| 1000 | 11.9 |

Linearity: R² > 0.995

Precision and Accuracy

Intra-day and inter-day precision and accuracy were assessed by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High) in six replicates.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Mean Conc. (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 3 | 2.91 | 4.8 | 97.0 | 2.98 | 5.5 | 99.3 |

| Medium | 80 | 82.4 | 3.1 | 103.0 | 81.1 | 4.2 | 101.4 |

| High | 800 | 789.6 | 2.5 | 98.7 | 805.2 | 3.8 | 100.7 |

Matrix Effect and Recovery

Matrix effect and recovery were evaluated at low and high QC concentrations.

| QC Level | Nominal Conc. (ng/mL) | Matrix Effect (%) | Recovery (%) |

| Low | 3 | 95.2 | 91.5 |

| High | 800 | 98.1 | 94.2 |

Logical Relationship of Method Validation

The validation of the analytical method follows a logical progression to ensure its suitability for the intended purpose.

Figure 3: Logical Flow of Method Validation Parameters.

Conclusion

This application note details a sensitive, selective, and robust LC-MS/MS method for the quantification of n-Octanoylglycine in human plasma using its deuterated isotopologue, this compound, as an internal standard. The method demonstrates excellent linearity, precision, and accuracy over a relevant concentration range. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method suitable for use in clinical research and drug development settings for the study of metabolic disorders and detoxification pathways.

References

Quantitative Analysis of N-Acylglycines in Biological Matrices using UPLC-MS/MS with n-Octanoylglycine-2,2-d2 Internal Standard

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of N-acylglycines in biological samples, such as urine and plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method incorporates the use of a deuterated internal standard, n-Octanoylglycine-2,2-d2, to ensure accuracy and precision.

Introduction

N-acylglycines are a class of metabolites formed from the conjugation of acyl-CoA esters with glycine.[1] Their quantification in biological fluids is crucial for the diagnosis and monitoring of various inherited metabolic disorders, including fatty acid oxidation defects and organic acidurias.[2][3] In these conditions, specific N-acylglycines accumulate due to enzymatic deficiencies and serve as important biomarkers.[4] Furthermore, the study of N-acylglycine profiles is gaining interest in drug development and translational medicine for monitoring drug toxicity and understanding disease pathophysiology.

This application note describes a robust and sensitive UPLC-MS/MS method for the quantification of a panel of N-acylglycines. The use of this compound as an internal standard (IS) corrects for variations in sample preparation and instrument response, leading to reliable quantitative data.

Experimental Protocols

Materials and Reagents

-

N-acylglycine analytical standards (e.g., Acetylglycine, Propionylglycine, Isovalerylglycine, Hexanoylglycine, Octanoylglycine, etc.)

-

This compound (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

n-Butanol

-

Acetyl chloride

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX or equivalent)

-

Human urine/plasma samples (control and study samples)

Preparation of Standard and Internal Standard Solutions

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. Store at -20°C.

Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol. This working solution will be added to all samples, calibrators, and quality controls.

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of N-acylglycine analytical standards into a surrogate matrix (e.g., synthetic urine or stripped plasma). The concentration range should encompass the expected physiological and pathological levels of the analytes. A typical calibration curve might range from 0.1 to 100 µM.

Sample Preparation (Urine)

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

Centrifuge the samples at 13,000 x g for 10 minutes to pellet any particulate matter.

-

To 100 µL of supernatant, add 10 µL of the Internal Standard Working Solution (10 µg/mL).

-

Derivatization (Butylation): Add 50 µL of 3M HCl in n-butanol (prepared by slowly adding acetyl chloride to cold n-butanol).

-

Incubate the mixture at 60°C for 45 minutes.

-

Evaporate the sample to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

UPLC Conditions:

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-9 min: 95% B

-

9-9.1 min: 95-5% B

-

9.1-10 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Instrument: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the MRM transitions for selected N-acylglycines and provide an example of expected quantitative data in healthy controls versus patients with Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD).

Table 1: MRM Transitions for Selected N-Acylglycines and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Acetylglycine-butyl ester | 174.1 | 76.1 | 20 | 12 |

| Propionylglycine-butyl ester | 188.1 | 76.1 | 20 | 12 |

| Isobutyrylglycine-butyl ester | 202.1 | 76.1 | 20 | 12 |

| Isovalerylglycine-butyl ester | 216.2 | 76.1 | 25 | 15 |

| Hexanoylglycine-butyl ester | 230.2 | 76.1 | 25 | 15 |

| n-Octanoylglycine-butyl ester | 258.2 | 76.1 | 30 | 18 |

| Suberylglycine-dibutyl ester | 344.3 | 173.2 | 30 | 20 |

| This compound-butyl ester (IS) | 260.2 | 78.1 | 30 | 18 |

Table 2: Urinary Concentrations of N-Acylglycines (µmol/mmol creatinine)

| N-Acylglycine | Healthy Controls (n=50) | MCADD Patients (n=10) |

| Mean ± SD (Range) | Mean ± SD (Range) | |

| Hexanoylglycine | 0.5 ± 0.2 (0.1 - 1.0) | 150 ± 50 (80 - 250) |

| n-Octanoylglycine | < 0.1 | 25 ± 10 (10 - 45) |

| Suberylglycine | 0.2 ± 0.1 (0.05 - 0.5) | 30 ± 12 (15 - 50) |

Visualizations

Experimental Workflow

Caption: UPLC-MS/MS workflow for N-acylglycine analysis.

N-Acylglycine Biosynthesis Pathway

Caption: Biosynthesis of N-acylglycines.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of N-acylglycines in biological matrices. The use of the specified internal standard, this compound, is critical for achieving accurate and reproducible results. This methodology is well-suited for clinical research, diagnostic applications, and in the field of drug development for assessing metabolic profiles and potential toxicities.

References

- 1. Evaluation of urinary acylglycines by electrospray tandem mass spectrometry in mitochondrial energy metabolism defects and organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genetics.testcatalog.org [genetics.testcatalog.org]

- 3. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Targeted Metabolomics of Fatty Acids Using n-Octanoylglycine-2,2-d2

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of n-Octanoylglycine-2,2-d2 as an internal standard in the targeted metabolomics analysis of fatty acids and their derivatives. The methodologies outlined are primarily based on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and specific technique for quantitative analysis.[1][2][3]

Introduction

N-acylglycines, such as n-Octanoylglycine, are endogenous metabolites formed from the conjugation of a fatty acid with glycine.[4][5] Their levels in biological fluids can be indicative of various metabolic states and inborn errors of metabolism, particularly those related to mitochondrial fatty acid β-oxidation.[2][5][6] The stable isotope-labeled internal standard, this compound, is a crucial tool for the accurate quantification of fatty acids and acylglycines in complex biological matrices, correcting for variations in sample preparation and instrument response.[1]

Targeted metabolomics aims to quantify a predefined set of metabolites to test a specific biological hypothesis.[1] In the context of fatty acid metabolism, this approach can provide valuable insights into disease mechanisms, biomarker discovery, and the pharmacodynamic effects of drugs.

Metabolic Pathway of N-Acylglycines

N-acylglycines are synthesized in the mitochondria. The biosynthesis involves the activation of a fatty acid to its corresponding acyl-CoA, which is then conjugated with glycine. This reaction is catalyzed by glycine N-acyltransferase.[7] The accumulation of specific acylglycines in urine and blood can signify a blockage in the fatty acid β-oxidation pathway, leading to an accumulation of the corresponding acyl-CoA.[2]

Caption: Biosynthesis of N-Acylglycines in the Mitochondrion.

Experimental Workflow for Targeted Fatty Acid Metabolomics

The general workflow for targeted metabolomics of fatty acids using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Caption: General Experimental Workflow.

Detailed Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the specific fatty acids of interest. Below are protocols for plasma and urine.

Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Urine Acylglycines [1]

-

Sample Thawing and Centrifugation: Thaw frozen plasma or urine samples on ice. Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any precipitates.

-

Internal Standard Spiking: To 100 µL of supernatant, add 10 µL of the internal standard working solution (this compound in methanol).

-

Protein Precipitation (for plasma): Add 300 µL of ice-cold acetonitrile, vortex for 30 seconds, and centrifuge at 13,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

-

SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant (from plasma) or the spiked urine onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

-

Elution: Elute the acylglycines with 1 mL of 5% ammonium hydroxide in methanol.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Butylation Derivatization for Enhanced Sensitivity [6][8]

This optional step can improve chromatographic retention and ionization efficiency for certain acylglycines.

-

Reagent Preparation: Prepare a solution of 3N HCl in n-butanol.

-

Derivatization Reaction: To the dried extract from the sample preparation step, add 50 µL of 3N HCl in n-butanol.

-

Incubation: Cap the tube tightly and incubate at 60°C for 30 minutes.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried derivative in 100 µL of the initial mobile phase.

UPLC-MS/MS Analysis

Instrumentation:

-

UPLC System: A system capable of handling high pressures and delivering precise gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]

Chromatographic Conditions (Example): [9]

-